N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and an ethoxy group
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent anti-tubercular activity . It also exhibits promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It achieves this through a series of biochemical reactions that disrupt the normal functioning of the bacteria. The exact interaction mechanism is still under investigation, but it’s believed that the compound’s benzothiazole moiety plays a crucial role in its anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways of the bacteria, leading to their death . The exact pathways and their downstream effects are still being studied. It’s known that benzothiazole derivatives can disrupt various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays active in the body.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, leading to their death . For instance, the compound has shown bactericidal activity against Staphylococcus aureus ATCC 43300, eliminating the strain after 24-hour exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the condensation of 2-aminobenzothiazole with an appropriate benzaldehyde derivative in the presence of a catalytic amount of glacial acetic acid in ethanol.
Coupling with Benzofuran Derivative: The benzothiazole intermediate is then coupled with a benzofuran derivative under basic conditions using potassium carbonate as a base.
Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiazole and benzofuran rings, which contribute to its diverse chemical reactivity and potential biological activities. The ethoxy group further enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-2-28-19-12-7-8-15-14-20(29-22(15)19)23(27)25-17-10-4-3-9-16(17)24-26-18-11-5-6-13-21(18)30-24/h3-14H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZLUMWQDHZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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